molecular formula C9H7N5S B3043203 2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione CAS No. 78650-21-2

2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione

Cat. No.: B3043203
CAS No.: 78650-21-2
M. Wt: 217.25 g/mol
InChI Key: JDMOOYOHGBNQDM-UHFFFAOYSA-N
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Description

2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione is a heterocyclic compound that belongs to the class of fused triazinobenzimidazoles. This compound is characterized by its unique structure, which combines a triazine ring fused with a benzimidazole ring, and a thione group at the 4-position. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the base-catalyzed cyclization of 2-aminobenzimidazole with cyanuric chloride in the presence of a suitable base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-one
  • 2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-sulfone
  • 2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thiol

Uniqueness

2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thione group can participate in specific reactions that are not possible with the corresponding oxo or sulfone derivatives, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-10H-[1,3,5]triazino[1,2-a]benzimidazole-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5S/c10-7-12-8-11-5-3-1-2-4-6(5)14(8)9(15)13-7/h1-4H,(H3,10,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMOOYOHGBNQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC(=NC(=S)N23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione
Reactant of Route 2
2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione
Reactant of Route 3
2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione
Reactant of Route 4
2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione
Reactant of Route 5
2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione
Reactant of Route 6
2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione

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